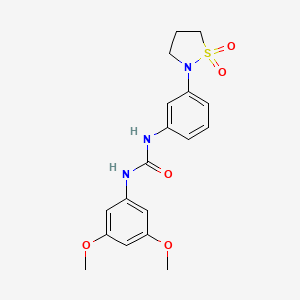

(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a

Descripción general

Descripción

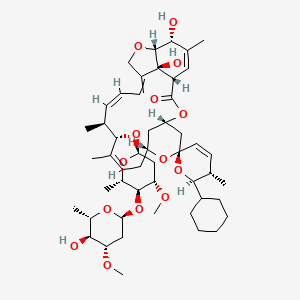

(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a (hereafter referred to as “AvermectinA1a”) is a macrocyclic lactone produced by fermentation of the soil bacterium Streptomyces avermitilis. It is a potent insecticide and anthelmintic, and has been used for decades to control a variety of pests, including nematodes, mites, and insects. AvermectinA1a is a member of the avermectin family of compounds, which are known for their broad-spectrum activity and low toxicity to mammals.

Aplicaciones Científicas De Investigación

Environmental Impact and Ecotoxicological Effects

The avermectins, including compounds like (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a, are part of the macrocyclic lactones (MLs) family, extensively used in veterinary medicine and agriculture. However, their impact on non-target organisms and the environment has been a significant concern. A comprehensive review has compiled information on the acute and chronic ecotoxicological effects of MLs, particularly on invertebrates in terrestrial and aquatic environments. This review discusses the substances' mode of action, presenting detailed ecotoxicity data for various ML compounds on individual species, including invertebrates, plants, and algae. It emphasizes the high concern regarding the environmental impacts of many MLs, especially with larval instars of invertebrates. The review also addresses the variability in susceptibility across life cycle stages and the potential mitigation of impacts by using MLs when vulnerable stages are not present (Lumaret et al., 2012).

Pharmacological Insights and Potential Applications

Another study provides a mini-review on ivermectin, an avermectin derivative, discussing its mechanism of action, pharmacokinetics, and potential therapeutic applications. The review notes ivermectin’s activity against various parasites and its role in inhibiting ion channel receptors, contributing to its pharmacological effects. Although this review primarily focuses on ivermectin, insights into the pharmacology and potential applications of avermectins, including (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a, can be inferred (Johnson-Arbor, 2022).

Potential Antitumor Effects

The review on the molecular mechanisms underlying the antitumor effects of ivermectin highlights its promising role in cancer treatment. Ivermectin, a dihydro derivative of avermectin, has shown efficacy against various cancers. The review details the cellular pathways affected by ivermectin, including its impact on cell death, cell cycle regulation, and modulation of multiple cancer-related pathways. This review provides a foundational understanding of the mechanisms through which avermectins may exert antitumor effects, which could be relevant for compounds like (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a (Liu et al., 2020).

Propiedades

IUPAC Name |

(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12-,28-17-,34-16?/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFZZSKTJWDQOS-UEIUJGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H74O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectinA1a | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2374968.png)

![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2374970.png)

![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2374976.png)

![Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2374979.png)

![2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2374981.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)

![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)

![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene](/img/no-structure.png)